4-Chloro-2-(2-N,N-dimethylsulfamoylphenyl)benzoic acid
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Overview
Description
4-Chloro-2-(2-N,N-dimethylsulfamoylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group and a dimethylsulfamoylphenyl group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-N,N-dimethylsulfamoylphenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzoic acid and 2-N,N-dimethylsulfamoylphenylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques, such as high-performance liquid chromatography (HPLC), are used to monitor the reaction progress and purify the compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-N,N-dimethylsulfamoylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-Chloro-2-(2-N,N-dimethylsulfamoylphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-N,N-dimethylsulfamoylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The chloro group may enhance the compound’s binding affinity to certain receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(2-sulfamoylphenyl)benzoic acid: Lacks the dimethyl groups on the sulfonamide.
2-(2-N,N-dimethylsulfamoylphenyl)benzoic acid: Lacks the chloro group.
Uniqueness
4-Chloro-2-(2-N,N-dimethylsulfamoylphenyl)benzoic acid is unique due to the presence of both the chloro and dimethylsulfamoyl groups, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-2-[2-(dimethylsulfamoyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-17(2)22(20,21)14-6-4-3-5-11(14)13-9-10(16)7-8-12(13)15(18)19/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBDVWVPDQWJAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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